molecular formula C8H16ClNO B13009540 cis-Octahydro-isoindol-5-ol hydrochloride

cis-Octahydro-isoindol-5-ol hydrochloride

Katalognummer: B13009540
Molekulargewicht: 177.67 g/mol
InChI-Schlüssel: RQZXEQGQTRITTG-GZVYQWMRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

cis-Octahydro-isoindol-5-ol hydrochloride: is a chemical compound with the molecular formula C8H16ClNO and a molecular weight of 177.67 g/mol . It is a derivative of isoindoline and is characterized by its unique structure, which includes a cis-configuration of the octahydro-isoindoline ring system.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of cis-Octahydro-isoindol-5-ol hydrochloride typically involves the hydrogenation of isoindoline derivatives under specific conditions. The reaction is carried out in the presence of a hydrogenation catalyst, such as palladium on carbon (Pd/C), and under a hydrogen atmosphere. The reaction conditions, including temperature and pressure, are optimized to achieve the desired cis-configuration .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large-scale hydrogenation reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: cis-Octahydro-isoindol-5-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include ketones, aldehydes, fully saturated derivatives, and substituted isoindoline derivatives .

Wirkmechanismus

The mechanism of action of cis-Octahydro-isoindol-5-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. The exact molecular targets and pathways involved are still under investigation, and further research is needed to elucidate its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

    Octahydro-isoindoline: A fully saturated derivative of isoindoline.

    Isoindoline: The parent compound with a similar ring structure but without the cis-configuration.

    Hydroxyisoindoline: A hydroxylated derivative of isoindoline.

Uniqueness: cis-Octahydro-isoindol-5-ol hydrochloride is unique due to its cis-configuration and the presence of a hydroxyl group, which imparts distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Eigenschaften

Molekularformel

C8H16ClNO

Molekulargewicht

177.67 g/mol

IUPAC-Name

(3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-5-ol;hydrochloride

InChI

InChI=1S/C8H15NO.ClH/c10-8-2-1-6-4-9-5-7(6)3-8;/h6-10H,1-5H2;1H/t6-,7+,8?;/m0./s1

InChI-Schlüssel

RQZXEQGQTRITTG-GZVYQWMRSA-N

Isomerische SMILES

C1CC(C[C@H]2[C@@H]1CNC2)O.Cl

Kanonische SMILES

C1CC2CNCC2CC1O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.